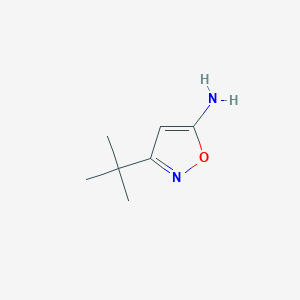

3-tert-Butylisoxazol-5-amine

描述

Historical Context of Isoxazole (B147169) Synthesis and Derivatization

The synthesis of the isoxazole ring has been a subject of chemical investigation for many years, with chemists developing a variety of methods to construct this heterocyclic system. nanobioletters.com Classic approaches often involve the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. wikipedia.org Another widely employed method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a powerful tool for creating the isoxazole ring with a high degree of control over the substitution pattern. wikipedia.orgacs.orgrsc.org

Over time, these foundational methods have been refined and expanded. Modern synthetic strategies now include transition metal-catalyzed cycloadditions and green chemistry approaches, which offer improved efficiency and regioselectivity. nih.govrsc.org The development of these synthetic routes has been crucial for the exploration of isoxazole chemistry, allowing for the creation of a vast library of derivatives with diverse functionalities. This continuous evolution in synthetic methodology has paved the way for the investigation of specific isoxazole-containing compounds like 3-tert-Butylisoxazol-5-amine.

Significance of the Isoxazole Ring System in Chemical and Biological Research

The isoxazole ring is more than just a chemical curiosity; it is a privileged scaffold in medicinal chemistry and materials science. nih.govajrconline.orgmdpi.com Its electron-rich nature and the presence of both nitrogen and oxygen atoms allow for a variety of intermolecular interactions, making it an attractive component in the design of biologically active molecules. mdpi.com Isoxazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govajrconline.orgkuey.net

In the realm of drug discovery, the isoxazole nucleus is present in a number of commercially available drugs. wikipedia.org For instance, the antibiotic cloxacillin (B1194729) and the anti-inflammatory drug valdecoxib (B1682126) both feature an isoxazole core. wikipedia.org The versatility of the isoxazole ring also extends to agricultural chemicals and materials science, where it is used in the development of herbicides and advanced polymers. nih.govchemimpex.com The weak N-O bond within the isoxazole ring is a key feature, making it susceptible to ring-cleavage reactions under certain conditions, which further enhances its utility as a synthetic intermediate. nih.govmdpi.com

Structural Features and Nomenclature of this compound

This compound is a specific derivative of isoxazole with the chemical formula C₇H₁₂N₂O. chemimpex.comchemscene.comchemfish.com Its systematic IUPAC name is 5-tert-butyl-1,2-oxazol-3-amine. nih.govthermofisher.com The structure is characterized by a five-membered isoxazole ring where a tert-butyl group is attached to the carbon atom at position 3, and an amino group is attached to the carbon atom at position 5.

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O chemimpex.comchemscene.comchemfish.com |

| Molecular Weight | 140.18 g/mol chemfish.comnih.govsigmaaldrich.com |

| CAS Number | 59669-59-9 chemimpex.comchemscene.combldpharm.com |

| Appearance | White to off-white solid chemimpex.comguidechem.com |

| Melting Point | 110-114 °C chemfish.comsigmaaldrich.com |

This data is compiled from multiple sources and may vary slightly between suppliers.

Role of the Tert-Butyl Group in Modulating Molecular Interactions

The presence of the tert-butyl group, a bulky and sterically demanding substituent, is a defining feature of this compound. fiveable.me This group significantly influences the molecule's physical and chemical properties. researchgate.netrsc.org The steric bulk of the tert-butyl group can provide a shielding effect, protecting adjacent functional groups from unwanted reactions. researchgate.net It can also influence the conformational preferences of the molecule, which can be critical for its interaction with biological targets. fiveable.me

Furthermore, the tert-butyl group can enhance the lipophilicity of the molecule, which can affect its solubility and pharmacokinetic properties in biological systems. cymitquimica.com In the context of molecular self-assembly and crystal engineering, the tert-butyl group can play a crucial role in directing the packing of molecules in the solid state by influencing intermolecular interactions. osti.govresearchgate.net

Importance of the Amino Functionality for Chemical Transformations

The amino group (-NH₂) at the 5-position of the isoxazole ring is a key functional group that imparts basicity to the molecule and serves as a handle for a wide range of chemical transformations. chemistrytalk.orgscienceinfo.com The lone pair of electrons on the nitrogen atom makes the amino group a nucleophile, allowing it to participate in reactions such as acylation, alkylation, and the formation of amides. numberanalytics.com

This reactivity is particularly important in the synthesis of more complex molecules where the amino group can be used to link the isoxazole core to other molecular fragments. britannica.com The ability of the amino group to form hydrogen bonds also plays a significant role in the molecule's solubility and its interactions with other molecules, including biological macromolecules. scienceinfo.com The presence of the amino group is a primary reason why this compound is considered a valuable building block in organic synthesis. guidechem.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate in the development of new chemical entities with potential applications in various fields. chemimpex.comguidechem.com It is widely utilized in pharmaceutical development as a key building block for the synthesis of compounds targeting a range of therapeutic areas. chemimpex.com The unique combination of the isoxazole ring, the bulky tert-butyl group, and the reactive amino functionality makes it an attractive starting material for creating diverse molecular architectures.

Beyond pharmaceuticals, this compound has found applications in the agrochemical industry for the formulation of crop protection products. chemimpex.com In materials science, it is being explored for its potential in creating novel polymers with specific thermal and mechanical properties. chemimpex.com Researchers also utilize this compound in biochemical studies, such as those involving enzyme inhibition and receptor binding, to help elucidate biochemical pathways. chemimpex.com The ongoing research into this compound underscores its versatility and importance in both academic and industrial chemical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-tert-butyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHNQOGPYLTSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366513 | |

| Record name | 3-tert-Butylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59669-59-9 | |

| Record name | 3-tert-Butylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Tert Butylisoxazol 5 Amine and Analogues

Established Synthetic Routes to 3-tert-Butylisoxazol-5-amine

The formation of the this compound scaffold is predominantly achieved through the cyclocondensation of a β-ketonitrile with hydroxylamine (B1172632). This approach is well-documented and allows for regioselective synthesis through careful control of reaction parameters.

A primary and reliable method for synthesizing this compound and its analogues involves the reaction of a β-ketonitrile with hydroxylamine. For the target compound, the precursor is pivaloylacetonitrile (B1295116) (also known as 4,4-dimethyl-3-oxopentanenitrile). The reaction hinges on the nucleophilic attack of hydroxylamine on the two electrophilic centers of the β-ketonitrile: the ketone carbonyl carbon and the nitrile carbon.

The regiochemical outcome of the condensation reaction is highly dependent on the reaction conditions. Optimization of temperature and pH is critical to selectively favor the formation of the desired 3-aminoisoxazole (B106053) isomer over the 5-aminoisoxazole byproduct. Lower temperatures and near-neutral pH conditions favor the attack of the hydroxylamine's nitrogen atom on the nitrile group, leading to the 3-amino isomer. Conversely, higher temperatures and basic conditions promote attack at the ketone carbonyl, resulting in the 5-amino isomer.

Interactive Data Table: Effect of Reaction Conditions on Isoxazole (B147169) Isomer Formation

| Temperature | pH Range | Major Product | Reference |

| ≤ 45°C | 7 - 8 | 3-Amino-5-alkylisoxazole | |

| 100°C | > 8 | 5-Amino-3-alkylisoxazole |

The regioselectivity in the formation of the isoxazole ring from a β-ketonitrile and hydroxylamine is a well-studied phenomenon governed by the differential reactivity of the ketone and nitrile functional groups under varying pH and temperature conditions.

At a pH range of 7-8 and lower temperatures (≤45 °C), the reaction proceeds with hydroxylamine preferentially attacking the nitrile functionality. This pathway leads to the formation of an amidoxime (B1450833) intermediate, which then undergoes cyclization via intramolecular attack of the oxime oxygen on the ketone carbonyl, followed by dehydration to yield the 3-amino-5-alkylisoxazole.

In contrast, under more basic conditions (pH > 8) and at elevated temperatures (100 °C), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl to form an oxime intermediate. Subsequent intramolecular cyclization involving the attack of the oxime nitrogen on the nitrile carbon, followed by dehydration, results in the formation of the 5-amino-3-alkylisoxazole isomer. This control over the reaction pathway is crucial for the selective synthesis of the desired this compound.

A practical and scalable synthesis of this compound utilizes 4,4-dimethyl-3-oxopentanenitrile as the starting material. This precursor, also known as pivaloylacetonitrile, contains the requisite tert-butyl group and the 1,3-dicarbonyl equivalent structure necessary for isoxazole ring formation. The synthesis proceeds by reacting 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine or its salts, such as hydroxylamine sulfate, under carefully controlled pH and temperature as described previously to ensure the regioselective formation of the 3-amino isomer. The reaction is typically performed in a suitable solvent like ethanol (B145695), and a base, such as sodium hydroxide, may be used to adjust the pH. Subsequent acidification can facilitate the final cyclization and isolation of the product.

For the synthesis of 3-aminoisoxazole analogues, one-pot, three-component reactions offer an efficient and atom-economical alternative. A notable example is the highly regioselective synthesis of 5-substituted 3-aminoisoxazoles from the cyclocondensation of β-oxo dithioesters, various amines, and hydroxylamine. This method proceeds via an in-situ generated β-oxothioamide, which then reacts with hydroxylamine. The nucleophilic attack of hydroxylamine followed by intramolecular cyclization and dehydration yields the 3-aminoisoxazole as a single regioisomer in good yields. This approach allows for the introduction of diverse substituents at the 3-amino position by simply varying the amine component in the initial reaction mixture.

Condensation Reactions of Pivaloylacetonitrile with Hydroxylamine and its Salts

Green Chemistry Principles in the Synthesis of this compound

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of heterocyclic compounds like this compound. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Methodologies such as microwave-assisted synthesis and sonochemistry (ultrasound-assisted synthesis) have been effectively employed for the synthesis of isoxazole derivatives. These techniques often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water or ethanol aligns with the principles of green chemistry by reducing environmental impact. For instance, one-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps and purification stages, thus minimizing waste generation. The application of these principles to the synthesis of this compound and its analogues offers a pathway to more environmentally benign and efficient production.

Solvent-Free Reaction Systems

In recent years, there has been a significant shift towards green chemistry principles in the synthesis of heterocyclic compounds, including isoxazoles. Solvent-free reaction systems are at the forefront of this movement, aiming to reduce volatile organic compound (VOC) emissions, simplify workup procedures, and often increase reaction rates.

One notable solvent-free approach for the synthesis of 3,5-disubstituted isoxazoles is the use of ball-milling. nih.govrsc.org This mechanochemical method involves the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides on the surface of a Cu/Al2O3 nanocomposite catalyst. nih.gov The reaction proceeds efficiently without the need for a solvent, and the catalyst can often be recycled. This methodology is also scalable, with successful syntheses demonstrated at the gram-scale. nih.govrsc.org

Ultrasound-assisted synthesis is another powerful technique that can be employed in solvent-free or aqueous media. nih.govpreprints.org Sonochemistry can accelerate reaction rates, improve yields, and reduce the formation of byproducts by creating localized high-pressure and high-temperature zones. nih.gov For instance, the synthesis of isoxazole derivatives has been achieved with high yields in shorter reaction times under ultrasonic irradiation compared to conventional heating methods. nih.gov

Table 1: Comparison of Solvent-Free and Conventional Synthesis Methods for Isoxazoles

| Feature | Solvent-Free Ball-Milling nih.gov | Ultrasound-Assisted Synthesis nih.gov | Conventional Heating |

| Solvent | None | Water or minimal solvent | Organic solvents (e.g., ethanol, DMSO) |

| Catalyst | Recyclable Cu/Al2O3 nanocomposite | Often catalyst-free or simple catalysts | Various, may not be recyclable |

| Reaction Time | Minutes to a few hours | Minutes to a few hours | Hours to days |

| Energy Consumption | Generally lower | Lower than conventional heating | High |

| Yield | Moderate to excellent | Good to excellent | Variable |

| Workup | Simplified | Often simplified | Can be complex |

Atom Economy and Efficiency in Synthetic Protocols

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, with no byproducts. mdpi.com

The synthesis of isoxazoles, particularly through cycloaddition reactions, can be highly atom-economical. mdpi.com For example, the [3+2] cycloaddition of a nitrile oxide with an alkyne to form an isoxazole ring is, in principle, a 100% atom-economical reaction as all atoms of the reactants are incorporated into the product.

The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 omnicalculator.com

Synthesis of Positional Isomers (e.g., 5-tert-Butylisoxazol-3-amine) and Comparative Synthetic Strategies

The synthesis of positional isomers of substituted isoxazoles, such as this compound and 5-tert-butylisoxazol-3-amine, requires careful control of regioselectivity. The choice of starting materials and reaction conditions dictates which isomer is formed.

The most common method for constructing the isoxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. acs.org The regioselectivity of this reaction is influenced by the nature of the substituents on the dicarbonyl compound and the pH of the reaction medium.

For the synthesis of this compound:

A plausible synthetic route would involve the reaction of a β-keto ester or a β-diketone bearing a tert-butyl group with hydroxylamine. For example, reacting 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine would be expected to yield this compound. The nitrile group serves as a precursor to the amine.

For the synthesis of 5-tert-butylisoxazol-3-amine:

Conversely, to obtain the 5-tert-butyl isomer, the starting 1,3-dicarbonyl compound would need to have the tert-butyl group positioned differently. For instance, the reaction of 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione with hydroxylamine, followed by amination, could be a route to this isomer.

A key strategy for achieving high regioselectivity is the use of α,β-unsaturated ketones and aldehydes. The reaction of these substrates with hydroxylamine derivatives can be directed to yield a specific isomer based on the electronic and steric properties of the substituents. rsc.orgfigshare.com

Table 2: Comparative Synthetic Strategies for tert-Butylisoxazol-amine Isomers

| Feature | This compound | 5-tert-Butylisoxazol-3-amine |

| Key Precursor | β-dicarbonyl with tert-butyl at C3 position | β-dicarbonyl with tert-butyl at C5 position |

| Example Starting Material | 4,4-dimethyl-3-oxopentanenitrile | 1,1,1-trifluoro-4,4-dimethylpentane-2,4-dione |

| Regiocontrol | Dependent on the relative reactivity of the two carbonyl groups towards hydroxylamine. | Dependent on the relative reactivity of the two carbonyl groups towards hydroxylamine. |

| Potential Challenges | Formation of the isomeric product. | Formation of the isomeric product. |

Scale-Up Considerations for Industrial and Pilot-Scale Production

The transition from laboratory-scale synthesis to industrial or pilot-scale production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process. mdpi.com

Key considerations include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and thermodynamics is crucial for controlling the reaction on a large scale. Exothermic reactions, for instance, require efficient heat management systems to prevent thermal runaways.

Mixing and Mass Transfer: Ensuring efficient mixing is critical for achieving consistent product quality and yield. The choice of reactor and agitator design is important, especially for heterogeneous reactions.

Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the process, such as the handling of flammable solvents, reactive intermediates, or toxic reagents.

Downstream Processing and Purification: The purification of the final product on a large scale can be a significant cost factor. The development of efficient and scalable purification methods, such as crystallization or distillation, is essential. The use of solvent-free or aqueous reaction systems can simplify downstream processing. researchgate.netnih.gov

Cost of Goods (COGs): The cost of raw materials, energy consumption, and waste disposal all contribute to the final cost of the product. Optimizing the synthesis to use cheaper starting materials, reduce the number of steps, and minimize waste is crucial for economic viability. researchgate.net

Regulatory Compliance: The production process must comply with relevant environmental, health, and safety regulations.

The development of continuous flow processes for the synthesis of isoxazoles is an emerging area that offers several advantages for scale-up, including better process control, enhanced safety, and the potential for higher throughput. researchgate.net

Reactivity and Mechanistic Studies of 3 Tert Butylisoxazol 5 Amine

Reactivity of the Exocyclic Amine Functionality

The exocyclic amine at the C5 position of 3-tert-Butylisoxazol-5-amine serves as a primary site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives. chemimpex.com Its nucleophilicity allows for reactions with various electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The primary amine of this compound readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives such as acyl halides and anhydrides. youtube.comlibretexts.org In this common reaction, the nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This initial nucleophilic addition leads to a tetrahedral intermediate. youtube.comyoutube.com Subsequently, the intermediate collapses, eliminating the leaving group (e.g., a halide ion) and forming a stable amide bond after deprotonation. youtube.com This process allows for the conversion of the amine into a variety of N-(3-tert-butylisoxazol-5-yl)amides.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Acylating Agent | Product |

| Acetyl Chloride | N-(3-tert-butylisoxazol-5-yl)acetamide |

| Benzoyl Chloride | N-(3-tert-butylisoxazol-5-yl)benzamide |

| Acetic Anhydride | N-(3-tert-butylisoxazol-5-yl)acetamide |

| Succinic Anhydride | 4-((3-(tert-butyl)isoxazol-5-yl)amino)-4-oxobutanoic acid |

The exocyclic amine can undergo N-alkylation and N-arylation to form secondary and tertiary amines. Alkylation is typically achieved by reacting the amine with alkyl halides, where the amine acts as a nucleophile to displace the halide. Arylation reactions, such as the Buchwald-Hartwig amination, involve palladium-catalyzed cross-coupling of the amine with aryl halides or triflates. For instance, the related compound 3-Amino-5-tert-butylisoxazole has been successfully used in the amination of aryl bromides, a reaction catalyzed by palladium complexes like Pd(dba)₃ with ligands such as Xantphos. sigmaaldrich.com These reactions are fundamental for creating more complex molecules with substituted amine functionalities.

Table 2: Potential Alkylation and Arylation Reactions

| Electrophile | Reaction Type | Catalyst/Conditions | Product |

| Methyl Iodide | Alkylation | Base (e.g., K₂CO₃) | N-methyl-3-(tert-butyl)isoxazol-5-amine |

| Benzyl Bromide | Alkylation | Base (e.g., Et₃N) | N-benzyl-3-(tert-butyl)isoxazol-5-amine |

| Bromobenzene | Arylation | Pd(dba)₃, Xantphos, Base | N-phenyl-3-(tert-butyl)isoxazol-5-amine |

The ability to easily derivatize the amine functionality makes this compound a valuable building block in medicinal chemistry and materials science. chemimpex.com In pharmaceutical development, it serves as an intermediate for synthesizing bioactive molecules, including drugs that target neurological disorders. chemimpex.com For example, derivatives of the isomeric 5-(tert-butyl)isoxazol-3-amine have been investigated as potent inhibitors of the FLT3 kinase, which is implicated in acute myeloid leukemia. nih.gov In the agrochemical sector, its derivatives are used to formulate products like growth regulators and herbicides. chemimpex.com In materials science, this compound can be incorporated into polymer backbones to create advanced materials with tailored thermal and mechanical properties. chemimpex.com

Table 3: Applications of this compound Derivatives

| Application Area | Type of Derivative | Intended Function |

| Pharmaceuticals | Ureas, Amides, Sulfonamides | Enzyme Inhibition (e.g., Kinase inhibitors), Receptor Binding |

| Agrochemicals | Substituted Amines | Herbicides, Plant Growth Regulators |

| Materials Science | Polymeric Amides/Imides | Enhanced Thermal Stability, Modified Mechanical Properties |

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring possesses a unique chemical nature; it is an aromatic heterocycle, which confers a degree of stability, yet it contains a labile N-O bond that is susceptible to cleavage under specific reaction conditions. researchgate.net This dual characteristic allows for both the modification of substituents on a stable ring and the use of the ring as a masked precursor to difunctional compounds. researchgate.net

The isoxazole ring can undergo electrophilic aromatic substitution (SEAr). The position of substitution is strongly influenced by the existing substituents. In this compound, the C5-amino group is a powerful activating group and an ortho-, para-director. Given the ring structure, the only available position for substitution is the C4 position, which is "ortho" to the activating amino group. Therefore, electrophilic attack is expected to occur selectively at the C4 carbon. Reactions such as halogenation, nitration, and sulfonation would yield the corresponding 4-substituted-3-tert-butylisoxazol-5-amine. The bulky tert-butyl group at the C3 position offers some steric hindrance but is not expected to prevent substitution at the electronically favored C4 position.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reagents | Electrophile | Expected Major Product |

| Br₂ in Acetic Acid | Br⁺ | 4-Bromo-3-(tert-butyl)isoxazol-5-amine |

| HNO₃, H₂SO₄ | NO₂⁺ | 3-(tert-butyl)-4-nitroisoxazol-5-amine |

| Fuming H₂SO₄ | SO₃ | 5-Amino-3-(tert-butyl)isoxazole-4-sulfonic acid |

A key feature of the isoxazole ring is the weakness of the N-O bond, which can be cleaved under various conditions, particularly by reduction or treatment with a strong base. researchgate.net This ring-opening provides access to valuable difunctionalized acyclic compounds, such as enaminoketones, β-hydroxy nitriles, or 1,3-dicarbonyls, making the isoxazole ring a useful "masked" functional group in organic synthesis. researchgate.net For example, catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is a common method to reductively cleave the N-O bond, typically leading to the formation of an enaminone. This transformation is a powerful tool for converting a stable heterocycle into a versatile linear synthetic intermediate.

Table 5: Ring-Opening Reactions and Resulting Products

| Conditions | Type of Cleavage | Resulting Functional Groups | Example Product Structure |

| H₂, Raney Ni | Reductive N-O Cleavage | Enaminone | 1-Amino-4,4-dimethylpent-1-en-3-one |

| Na, liquid NH₃ | Reductive N-O Cleavage | Enaminone | 1-Amino-4,4-dimethylpent-1-en-3-one |

| Strong Base (e.g., NaOEt) | Base-mediated Cleavage | α-Cyano ketone (after rearrangement) | 2-Cyano-4,4-dimethylpentan-3-one |

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations provide profound insights into the reaction pathways, transition states, and intermediates involved in the chemical transformations of this compound and its derivatives. These studies often employ a combination of computational chemistry and experimental kinetic and thermodynamic analyses to build a comprehensive picture of the reaction landscape.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving isoxazole derivatives. Although specific computational studies focused solely on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous 3-aminoisoxazole (B106053) systems. These theoretical investigations provide valuable information on reaction coordinates, transition state geometries, and activation energies, which are often difficult to determine experimentally.

For instance, in reactions such as N-acylation or N-sulfonylation, DFT calculations can model the approach of the electrophile to the amino group of the isoxazole. The calculations can help in predicting the most favorable reaction pathway by comparing the energy barriers of different possible mechanisms. Key parameters that are often calculated include:

Transition State (TS) Geometries: The three-dimensional arrangement of atoms at the highest point of the energy barrier.

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

A hypothetical reaction pathway for the acylation of a 3-aminoisoxazole, elucidated through computational methods, is presented in Table 1. This table illustrates the type of data that can be obtained from such studies.

| Reaction Step | Description | Calculated Parameter | Illustrative Value (kcal/mol) |

|---|---|---|---|

| 1 | Formation of the tetrahedral intermediate | Activation Energy (ΔG‡₁) | +15.2 |

| 2 | Proton transfer | Activation Energy (ΔG‡₂) | +5.1 |

| 3 | Collapse of the intermediate to form the amide | Activation Energy (ΔG‡₃) | +8.7 |

| - | Overall Reaction | Reaction Energy (ΔG_rxn) | -10.5 |

This table is illustrative and based on typical values for acylation reactions of amino-heterocycles as specific data for this compound was not found in the searched literature.

These computational models can also predict the regioselectivity of reactions, for example, in electrophilic aromatic substitution on the isoxazole ring, by calculating the relative stabilities of the possible intermediates.

Experimental kinetic and thermodynamic studies on the derivatives of this compound provide quantitative data on reaction rates and equilibria. These studies are essential for optimizing reaction conditions and for understanding the influence of substituents on reactivity.

Kinetic analyses of reactions, such as the formation of amides or sulfonamides from 3-aminoisoxazoles, typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst). From this data, rate laws, rate constants, and activation parameters can be determined.

For a typical second-order reaction, such as the acylation of an amine, the rate law can be expressed as:

Rate = k[Amine][Acylating Agent]

The Arrhenius equation (k = Ae^(-Ea/RT)) and the Eyring equation can then be used to determine the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

Thermodynamic analyses focus on the equilibrium position of reversible reactions. The equilibrium constant (K_eq) is related to the standard Gibbs free energy change (ΔG°) for the reaction by the equation:

ΔG° = -RTln(K_eq)

By studying the temperature dependence of the equilibrium constant, the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the reaction can be determined using the van 't Hoff equation.

Table 2 presents hypothetical kinetic and thermodynamic data for the formation of an N-acylated derivative of a 3-aminoisoxazole, illustrating the type of information gained from such experimental studies.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Rate Constant (k) at 298 K | Second-order rate constant | 0.015 M⁻¹s⁻¹ |

| Activation Energy (Ea) | Minimum energy required for reaction | 55 kJ/mol |

| Enthalpy of Activation (ΔH‡) | Change in enthalpy to reach the transition state | 52.5 kJ/mol |

| Entropy of Activation (ΔS‡) | Change in entropy to reach the transition state | -80 J/mol·K |

| Equilibrium Constant (K_eq) | Ratio of products to reactants at equilibrium | 150 |

| Standard Gibbs Free Energy Change (ΔG°) | Spontaneity of the reaction | -12.4 kJ/mol |

| Standard Enthalpy Change (ΔH°) | Heat of reaction | -25.0 kJ/mol |

| Standard Entropy Change (ΔS°) | Change in disorder of the system | -42 J/mol·K |

This table is illustrative and based on typical values for reactions of related amino-heterocycles as specific data for this compound derivatives was not found in the searched literature.

These experimental data, in conjunction with computational studies, provide a powerful approach to fully characterize the reactivity and mechanistic pathways of this compound and its derivatives.

Advanced Synthetic Applications of 3 Tert Butylisoxazol 5 Amine

Building Block in Heterocyclic Synthesis

The chemical reactivity of the amino group on the 3-tert-butylisoxazol-5-amine scaffold allows it to be readily incorporated into a variety of heterocyclic systems. It serves as a key precursor in reactions designed to build larger, often biologically active, molecules. Its application is particularly notable in the synthesis of fused heterocyclic systems and other complex scaffolds where the isoxazole (B147169) moiety is a critical component of the final structure. The tert-butyl group often enhances solubility and metabolic stability, making it a desirable feature in medicinal chemistry. chemimpex.com

This compound is utilized as a foundational element for creating larger, multi-ring systems. The amine functional group provides a reactive site for annulation reactions, where a new ring is fused onto the existing isoxazole core, or for linking the isoxazole moiety to other complex cyclic structures. Examples of its use include the synthesis of thienopyrimidines and the attachment of the isoxazole ring to chromane scaffolds, demonstrating its role in generating molecular diversity.

The isoxazole ring system is a recognized pharmacophore, and this compound serves as a crucial starting material for a range of derivatives that have been investigated for their biological activity.

Thieno[2,3-d]pyrimidines are a class of fused heterocycles with a wide array of pharmacological activities. This compound has been successfully used in the synthesis of substituted thienopyrimidine derivatives. In one reported synthesis, it is used as a primary amine nucleophile to displace a chlorine atom from a chlorothienopyrimidine core. nih.gov

Specifically, the reaction involves refluxing a para-chlorinated thienopyrimidine derivative with this compound in chloroform for nine hours. This nucleophilic substitution reaction yields the corresponding N-(3-tert-butylisoxazol-5-yl)-thieno[2,3-d]pyrimidin-4-amine derivative. nih.gov

| Starting Material | Reactant | Product | Reaction Conditions |

|---|---|---|---|

| 4-Chloro-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | This compound | N-(3-tert-butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-amine | Reflux in Chloroform (CHCl3) for 9 hours |

While pyrazole and imidazole moieties are critical scaffolds in medicinal chemistry, detailed synthetic routes starting specifically from this compound to construct these rings were not prominently available in the surveyed literature. The synthesis of these heterocycles typically proceeds from different precursors.

This compound has been employed as a key aryl amine component in the synthesis of novel N-aryl-N'-chromenylurea and N-aryl-N'-chromanylurea derivatives, which were evaluated for their potent anti-TNF-α activity. nih.gov The synthesis involves a multi-step process where a chromene or chromane amine is first converted into a reactive isocyanate intermediate using triphosgene. This isocyanate then reacts with this compound to form the final urea (B33335) linkage. nih.gov

The reaction between the isocyanate and this compound is typically carried out in the presence of triethylamine at room temperature for 12 to 24 hours. This straightforward coupling reaction provides a reliable method for incorporating the this compound moiety into larger, biologically relevant molecules. nih.gov

| Step | Reactants | Product | Key Reagents |

|---|---|---|---|

| 1 | 5-Alkoxy-2H-chromen-8-amine or 5-Alkoxychroman-8-amine | Isocyanate Intermediate | Triphosgene, Dichloromethane |

| 2 | Isocyanate Intermediate + this compound | Target N-(3-tert-butylisoxazol-5-yl)-N'-(chromenyl/chromanyl)urea | Triethylamine |

Pyrazolo[3,4-d]pyrimidines are known as purine bioisosteres and are of significant interest in drug discovery. However, based on the available literature, the synthesis of the pyrazolo[3,4-d]pyrimidine core does not typically involve this compound as a direct precursor. nih.govnih.gov Synthetic strategies for this scaffold usually start from substituted pyrazole building blocks, such as 5-aminopyrazole-4-carbonitrile, which undergo cyclization with various one-carbon reagents to form the fused pyrimidine ring. nih.gov

Rational Design of Derivatives for Enhanced Selectivity

The rational design of derivatives based on the this compound scaffold is a key strategy for improving the selectivity of drug candidates for their intended biological targets. By systematically modifying the core structure, chemists can fine-tune the electronic and steric properties of the molecule to optimize interactions with the target protein while minimizing off-target effects. Structure-based drug design, often employing techniques like X-ray crystallography and molecular docking, allows for the precise modification of the scaffold to achieve higher potency and selectivity. This approach has been successfully used to develop potent and selective inhibitors for various protein families, including kinases.

Role in Medicinal Chemistry Lead Optimization

In medicinal chemistry, this compound serves as a crucial starting material or key intermediate for creating complex bioactive molecules. chemimpex.com Its structure is frequently incorporated into lead compounds during the optimization phase to improve pharmacological profiles.

Design and Synthesis of Kinase Inhibitors

The isoxazole ring system is a common feature in many kinase inhibitors, and the this compound moiety has been instrumental in the development of highly potent and selective inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), making FLT3 a critical therapeutic target. nih.gov this compound is a core component of a class of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives that have been extensively investigated as FLT3 inhibitors. nih.gov

One of the most prominent examples is Quizartinib (AC220), a uniquely potent and selective FLT3 inhibitor. acs.orgnih.gov The development of Quizartinib involved the rational design of a series of compounds to improve upon earlier leads that had suboptimal aqueous solubility and pharmacokinetic (PK) properties. acs.orgnih.gov The resulting compound, Quizartinib, demonstrated excellent pharmaceutical properties, a favorable PK profile, and superior efficacy in preclinical models. acs.orgnih.gov

Further research has focused on synthesizing novel derivatives to enhance potency against both wild-type FLT3 and its mutated forms, such as the internal tandem duplication (FLT3-ITD). nih.gov Structure-activity relationship (SAR) studies have led to the discovery of compounds like N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) , which showed high potency against FLT3-ITD positive cells, a desirable pharmacokinetic profile, and the ability to induce apoptosis. nih.gov In vivo studies with this compound demonstrated complete tumor regression in a xenograft model of AML. nih.gov

| Compound | Target | Key Findings | Source |

|---|---|---|---|

| Quizartinib (AC220) | FLT3 | Highly potent and selective inhibitor with good pharmaceutical properties and an excellent pharmacokinetic profile. | acs.orgnih.gov |

| Compound 16i | FLT3 / FLT3-ITD | Exhibited high potency against FLT3-ITD-bearing cells, acceptable aqueous solubility, and led to complete tumor regression in vivo. | nih.gov |

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a crucial role in cellular processes like apoptosis and cell cycle regulation. nih.govmdpi.com While the direct linkage of this compound to p38 MAPK modulators is less prominent than its role in FLT3 inhibitors, the isoxazole scaffold is utilized in designing inhibitors for this pathway. The general strategy involves creating molecules that can fit into the ATP-binding pocket of the p38 kinase. For example, some inhibitors are designed so that a nitrogen atom on a heterocyclic ring can form a critical hydrogen bond with the backbone of Met109 in the hinge region of the kinase, while an adjacent phenyl group occupies a hydrophobic pocket, stabilizing the interaction. mdpi.com The principles of rational design applied to other kinase inhibitors, including structural modifications to enhance selectivity and potency, are equally applicable here.

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a role in the development and function of the nervous system. nih.gov Gene fusions involving the NTRK genes that encode these receptors can act as oncogenic drivers in a wide range of cancers, making Trk kinases attractive therapeutic targets. nih.gov Small molecule inhibitors targeting the ATP-binding site of Trk kinases have been developed. While specific examples directly incorporating the this compound moiety are not as widely documented as for FLT3, the general principles of kinase inhibitor design are relevant. The development of Trk inhibitors often involves creating structures that can selectively bind to the active site of TrkA, with modifications aimed at optimizing potency and minimizing off-target kinase activity.

Exploration in Neurological Disorder Therapies

Beyond its application in oncology, this compound is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The versatility of its amine group allows for the creation of diverse derivatives that can be explored for activity against various central nervous system targets. chemimpex.com Functional neurological disorder (FND) is a complex brain disorder, and treatment often involves a biopsychosocial approach that may include medication as part of a broader therapeutic strategy. nih.gov The development of novel small molecules, for which this compound can serve as a foundational element, is an ongoing area of research for various neurological conditions.

Development of Anti-inflammatory Agents

The isoxazole nucleus is a well-established pharmacophore in the design of anti-inflammatory drugs, largely due to its role in potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). ijpca.org The structural features of the isoxazole ring are integral to the biological activity of commercial drugs such as the COX-2 inhibitor Valdecoxib (B1682126). ijpca.org While direct synthesis of anti-inflammatory agents from this compound is not extensively detailed in publicly available research, the potential for its use is grounded in the broader success of isoxazole derivatives.

Researchers have synthesized various isoxazole-containing compounds that exhibit significant anti-inflammatory properties. nih.govresearchgate.netmdpi.com For instance, series of 4,5-diphenyl-4-isoxazolines have been shown to be potent analgesics and selective COX-2 inhibitors. nih.gov Similarly, certain indolyl-isoxazoles demonstrated a 36.6% to 73.7% reduction in edema in carrageenan-induced rat paw edema models. nih.gov The primary amine of this compound provides a reactive handle for incorporating the isoxazole moiety into larger molecules, such as by forming amide or sulfonamide linkages, which are common in anti-inflammatory drug candidates. nih.gov

The general strategy involves reacting the amine group with various carboxylic acids or sulfonyl chlorides to produce a library of derivatives. These derivatives can then be screened for their ability to inhibit key inflammatory targets. The tert-butyl group on the isoxazole ring can contribute to increased lipophilicity and may influence the compound's binding affinity and selectivity for its target protein.

Table 1: Examples of Bioactive Isoxazole Scaffolds in Anti-inflammatory Research

| Compound Class | Biological Target/Activity | Key Structural Feature | Reference |

|---|---|---|---|

| 4,5-Diphenyl-4-isoxazolines | Selective COX-2 Inhibition, Analgesic | Diphenylisoxazoline core | nih.gov |

| Indolyl-isoxazoles | Anti-inflammatory (edema reduction) | Indole ring linked to isoxazole | nih.gov |

| 4,5-Diarylisoxazol-3-carboxylic acids | Leukotriene Synthesis Inhibition (FLAP) | Diarylisoxazole core with carboxylic acid | nih.govmdpi.com |

Prodrug Design Incorporating the Isoxazole Moiety

Prodrug design is a critical strategy in medicinal chemistry to overcome pharmaceutical challenges such as poor solubility, instability, or lack of site-specific delivery. The primary amine of this compound is an ideal functional group for prodrug development. mdpi.com Masking this amine group can temporarily alter the molecule's properties until it reaches its biological target, where it is cleaved by chemical or enzymatic action to release the active parent drug.

Several established strategies for creating prodrugs from primary amines could be applied to this compound:

Amide and Carbamate Prodrugs: The amine can be acylated to form amides or carbamates. These linkages are often susceptible to hydrolysis by esterase or amidase enzymes in the body. For example, linking an amino acid to the amine group can create a prodrug that is a substrate for peptidases.

"Trimethyl Lock" System: This advanced prodrug strategy involves creating a system where an enzymatic triggering event (e.g., hydrolysis of an ester) leads to a rapid, intramolecular cyclization reaction that liberates the parent amine. mdpi.com

Reductively Activated Prodrugs: The amine can be linked to a moiety, such as an aromatic azide, that is stable until it reaches a specific biological environment (e.g., a hypoxic tumor), where it is reduced to an amine, triggering a cascade reaction to release the drug. mdpi.com

While specific prodrugs of this compound are not prominently documented, the synthesis of mefloquine-isoxazole carboxylic esters as prodrugs demonstrates the viability of this approach for isoxazole-containing active molecules. nih.gov This general methodology underscores the potential for developing prodrugs from isoxazole amines to enhance their therapeutic profiles.

Contributions to Agrochemical Development

The isoxazole scaffold is a key component in a variety of modern agrochemicals, valued for its contribution to compounds with herbicidal, fungicidal, and insecticidal properties. researchgate.net The unique electronic and structural characteristics of the isoxazole ring can influence the biological activity and mode of action of these agents. This compound is identified as a building block in the synthesis of novel agrochemicals. chemimpex.com

Crop Protection Enhancements

Beyond direct herbicidal activity, isoxazole derivatives contribute to broader crop protection. They are utilized in the development of fungicides and insecticides, protecting crops from a range of pests and diseases. researchgate.netgoogle.comsemanticscholar.org The fungicidal activity of certain isoxazole compounds has been patented for the control of microbial pests on plants. google.com The mechanism often involves the inhibition of specific fungal metabolic pathways.

The incorporation of this compound into more complex molecules can lead to active ingredients that protect crops from fungal infestations or insect damage. chemimpex.com The stability of the isoxazole ring combined with the synthetic versatility of the amine group makes it a valuable intermediate for creating a diverse range of potential crop protection agents.

Integration into Materials Science Research

The application of this compound extends beyond life sciences into the field of materials science, where it is explored for its potential to create advanced materials and polymers with tailored properties. chemimpex.com

Polymer Formulations with Modified Performance Characteristics

The reactive amine group on this compound allows it to be chemically integrated into polymer structures, either as a comonomer in polymerization reactions or as a functional group grafted onto an existing polymer backbone. This incorporation can modify the performance characteristics of the resulting material.

Research has shown that polymers with pendant isoxazole rings can be synthesized, for instance, by polymerizing vinyl-substituted isoxazoles. researchgate.net In the case of this compound, the amine functionality offers a route to graft the molecule onto polymers containing electrophilic groups like epoxides or acyl chlorides. This functionalization can influence properties such as:

Thermal Stability: The rigid, aromatic nature of the isoxazole ring can enhance the thermal stability of the polymer.

Mechanical Properties: The bulky tert-butyl group can affect chain packing and intermolecular forces, potentially altering the polymer's tensile strength, modulus, and flexibility.

Adhesion and Surface Properties: The presence of the polar isoxazole ring and the amine group can improve adhesion to substrates and modify the surface energy of the material.

While specific data on polymers formulated with this compound is limited, the principles of polymer chemistry and the known effects of similar functional groups suggest its potential utility in creating materials with unique and enhanced performance characteristics. chemimpex.comresearchgate.net

While general sources indicate its potential for creating polymers with unique thermal and mechanical properties, detailed research findings, specific examples of synthesized materials, and corresponding performance data are not available in the reviewed literature. The existing research focuses on the broader class of isoxazole derivatives or other amine-containing monomers for materials science applications, without explicitly detailing the use of this compound as a primary building block.

Therefore, the section on "Exploration in Advanced Materials with Specific Functionalities" cannot be completed at this time due to the lack of specific data and detailed research findings in the public domain.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in organic chemistry. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing 3-tert-Butylisoxazol-5-amine. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H-NMR spectrum, the tert-butyl group typically exhibits a sharp singlet in the upfield region due to the magnetic equivalence of its nine protons. The amine (-NH₂) protons present a broader signal, the chemical shift of which can be influenced by solvent and concentration. The lone proton on the isoxazole (B147169) ring (H-4) appears as a singlet in the aromatic region.

In the ¹³C-NMR spectrum, distinct signals are observed for the quaternary and methyl carbons of the tert-butyl group, as well as for the three carbon atoms of the isoxazole ring (C3, C4, and C5). The position of these signals helps to confirm the substitution pattern of the isoxazole core. nih.gov

Expected ¹H-NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet (s) |

| Isoxazole H-4 | ~5.5 - 6.0 | Singlet (s) |

| -NH₂ | Variable (Broad) | Singlet (br s) |

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | ~28 |

| -C(C H₃)₃ | ~32 |

| Isoxazole C-4 | ~95 - 105 |

| Isoxazole C-3 | ~160 - 170 |

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is particularly useful in derivatives where the isoxazole proton might be coupled to other protons on adjacent substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). researchgate.net This technique is invaluable for definitively assigning the ¹H signal of the isoxazole ring to its corresponding ¹³C signal. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It can be used to confirm the connection of the tert-butyl group to the C3 position and the amine group to the C5 position of the isoxazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. ub.edu This precision allows for the determination of the elemental formula of this compound (C₇H₁₂N₂O), distinguishing it from other compounds with the same nominal mass. The calculated exact mass is a critical piece of data for the characterization of novel compounds. umich.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is essential for assessing the purity of this compound samples and for quantitative analysis in complex matrices like plasma. ub.edunih.gov In drug development and metabolic studies, LC-MS/MS is the method of choice for identifying and quantifying metabolites of isoxazole-containing parent compounds. vedomostincesmp.ruresearchgate.net

The fragmentation pattern observed in MS/MS experiments provides structural information. For this compound, a primary fragmentation pathway is the alpha-cleavage characteristic of amines, where the bond between a carbon atom adjacent to the nitrogen is broken. libretexts.org The isoxazole ring itself can also undergo characteristic ring-opening fragmentations.

Expected Mass Spectrometry Fragmentation for this compound (Molecular Weight: 140.19)

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 140 | [C₇H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 84 | [M - C₄H₈]⁺ | Loss of isobutylene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. libretexts.org

For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of the amine and alkyl groups. Primary amines typically show two N-H stretching bands. libretexts.orgpressbooks.pub The C-H stretching of the tert-butyl group will be visible in the alkane region. Vibrations corresponding to the isoxazole ring (C=N, C-O stretches) are also expected in the fingerprint region of the spectrum. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| Primary Amine | N-H Bend | ~1600 | Medium to Strong |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

| Isoxazole Ring | C=N Stretch | ~1600 - 1650 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which are crucial for understanding the compound's physical and chemical properties.

In a hypothetical crystallographic study of this compound, researchers would aim to grow a single crystal of high quality. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. The expected data would confirm the planarity of the isoxazole ring and the tetrahedral geometry of the tert-butyl group. Furthermore, the analysis would reveal the hydrogen bonding interactions involving the amine group, which are critical for its biological activity and physical behavior.

Table 1: Representative Crystallographic Data for a Substituted Isoxazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| Note: This is a representative table based on known isoxazole structures and not the actual data for this compound. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in synthetic chemistry for both the separation of compounds from reaction mixtures and the assessment of their purity. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most relevant methods.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally stable compounds like this compound. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

In a typical research setting, the purity of a synthesized batch of this compound would be determined using a reversed-phase HPLC method. A C18 column is commonly employed, where the stationary phase is nonpolar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of a modifier like formic acid or trifluoroacetic acid, is used. The tert-butyl group enhances the compound's retention on the nonpolar stationary phase. Detection is typically achieved using a UV detector, as the isoxazole ring contains a chromophore that absorbs in the UV region. The purity is quantified by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for Isoxazole Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be used for purity assessment, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. The basic nature of the amine group can sometimes lead to peak tailing on standard GC columns due to interactions with acidic silanol (B1196071) groups on the column surface. Therefore, a deactivated or base-deactivated column is often preferred for the analysis of amines to achieve better peak shape and resolution.

In a GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. For structural confirmation, GC can be coupled with a Mass Spectrometer (GC-MS), which provides information about the molecular weight and fragmentation pattern of the compound.

Capillary Electrophoresis (CE) offers a high-efficiency separation method based on the differential migration of charged species in an electric field within a narrow capillary. For an amine-containing compound like this compound, which can be protonated to form a cation in an acidic buffer, CE is a viable analytical technique.

This method is particularly useful for the separation of closely related impurities and for chiral separations if a chiral selector is added to the buffer. The separation is driven by both the electrophoretic mobility of the analyte and the electroosmotic flow of the buffer. The high resolving power of CE makes it an excellent tool for assessing the purity of the compound, often complementing HPLC data.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the elemental composition of a pure organic compound. wikipedia.org This method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then used to confirm the empirical formula of the synthesized compound.

For this compound, with the molecular formula C₇H₁₂N₂O, a small, precisely weighed sample is combusted in a furnace in the presence of excess oxygen. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. The amounts of these combustion products are accurately measured by detectors, and from these values, the percentage of each element in the original sample is calculated. The experimentally determined percentages are then compared with the theoretical values to confirm the empirical formula.

Table 3: Theoretical Elemental Composition of this compound (C₇H₁₂N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 7 | 84.077 | 59.97% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 8.63% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.99% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.42% |

| Total | 140.186 | 100.00% |

The close agreement between the experimental results from elemental analysis and the theoretical percentages provides strong evidence for the compound's identity and purity.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These calculations provide insights into molecular orbitals, charge distribution, and reactivity, which are crucial for understanding how a molecule will behave in a chemical reaction or a biological system.

For the isoxazole (B147169) ring system present in 3-tert-butylisoxazol-5-amine, DFT studies reveal its electron-rich aromatic character and the influence of its substituents. The nitrogen and oxygen heteroatoms create a unique electronic distribution that allows the ring to participate in various non-covalent interactions. The tert-butyl group, a bulky hydrophobic moiety, influences the molecule's steric profile and solubility, while the amine group at the 5-position acts as a key hydrogen bond donor and a site for synthetic modification.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. These theoretical parameters are fundamental in guiding the synthetic modification of the scaffold to optimize its biological activity.

| Property | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts reactivity in nucleophilic attacks and participation in charge-transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts reactivity in electrophilic attacks and susceptibility to metabolic reactions. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions like hydrogen bonding. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the ability to engage in dipole-dipole interactions with a protein target. |

Molecular Docking and Dynamics Simulations in Drug Discovery

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in modern drug discovery, used to predict and analyze how a ligand (a small molecule) binds to a protein target. The this compound scaffold is featured in Quizartinib, a potent inhibitor of the FLT3 receptor, a key target in acute myeloid leukemia (AML). The development and understanding of Quizartinib have been significantly aided by these computational methods.

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site. The co-crystal structure of Quizartinib bound to the FLT3 kinase domain (PDB ID: 4XUF) provides a definitive view of these interactions and serves as a benchmark for computational models.

| Quizartinib Moiety | Interacting FLT3 Residue | Type of Interaction | Reference |

|---|---|---|---|

| Urea (B33335) NH (linked to isoxazole) | Glu692 (Hinge Region) | Hydrogen Bond | |

| Urea C=O (linked to isoxazole) | Cys694 (Hinge Region) | Hydrogen Bond | |

| Imidazobenzothiazole ring | Cys694 | Weak Hydrogen Bond (S...HN) | |

| Phenyl ring | Phe691 (Gatekeeper) | π-π Stacking | |

| tert-Butyl Group | Hydrophobic Pocket Residues | van der Waals / Hydrophobic |

Computational methods can estimate the binding free energy of a ligand to its target, which correlates with its potency (e.g., IC50 or Kd values). Quizartinib is a highly potent and selective inhibitor, with a dissociation constant (Kd) of 1.6 nM for FLT3. It demonstrates significantly lower activity against other kinases, a property known as selectivity.

The development of Quizartinib involved optimizing its structure to maximize favorable interactions and achieve this high affinity and selectivity. The this compound scaffold provides a rigid, well-defined geometry that, when appropriately functionalized, presents its interacting groups in an optimal orientation for binding to the FLT3 active site. Computational predictions of binding affinity guide chemists in deciding which modifications are most likely to improve a compound's potency.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR studies correlate specific structural features of a molecule with its biological activity. The development of Quizartinib (AC220) from an earlier lead compound, AB530, is a clear example of SAR-driven optimization. Both compounds share the core urea linkage and the terminal tert-butylisoxazole group, but modifications on the other side of the molecule led to significant improvements in potency, solubility, and pharmacokinetic properties.

The Amine Group: Acts as the crucial attachment point for the urea linker, which forms key hydrogen bonds in the kinase hinge region.

The tert-Butyl Group: This group is a classic example of SPR modeling. It often enhances metabolic stability by blocking potential sites of oxidation and improves binding by filling hydrophobic pockets within the target protein.

These relationships are often quantified using Quantitative Structure-Activity Relationship (QSAR) models, which build mathematical relationships between chemical structures and biological activity.

Cheminformatics and Data Mining for Compound Design and Optimization

Cheminformatics involves the use of computational methods to analyze large chemical datasets. The this compound fragment is a valuable entity in chemical databases. Data mining techniques can identify this and other isoxazole-containing fragments in libraries of compounds that have shown activity against certain targets.

By analyzing the prevalence of this scaffold in active molecules, its common interaction patterns, and its associated physicochemical properties, researchers can prioritize it for new drug design campaigns. This "fragment-based" approach allows for the rational construction of novel inhibitors by combining privileged scaffolds like this compound with other fragments known to bind to adjacent sites on a protein target. This strategy accelerates the discovery of new lead compounds with desirable drug-like properties.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Enhanced Sustainability

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The modern imperative for green chemistry is steering research towards more sustainable and efficient synthetic protocols. bohrium.com Future efforts in the synthesis of 3-tert-butylisoxazol-5-amine and its analogues are focused on adopting these principles to minimize environmental impact.

Key green chemistry approaches being explored for isoxazole synthesis include:

Ultrasonic and Microwave Irradiation: These energy-efficient techniques can significantly accelerate reaction rates, reduce reaction times, and often lead to higher yields compared to conventional heating methods. mdpi.comnih.gov Ultrasound-assisted synthesis, for instance, has been shown to improve the efficiency of isoxazole ring formation by up to 35% in certain reactions. mdpi.com

Water-Mediated and Solvent-Free Reactions: Utilizing water as a solvent or eliminating solvents altogether represents a major step towards sustainability. bohrium.comnih.gov Research is ongoing to adapt the cycloaddition and condensation reactions used for isoxazole synthesis to aqueous or solvent-free conditions, thereby reducing reliance on volatile and often toxic organic solvents.

Sustainable Catalysis: There is a growing interest in replacing traditional catalysts with more environmentally benign alternatives. This includes the use of earth-abundant metal catalysts, such as calcium, which has been successfully used for the high-yield synthesis of 5-aminooxazoles, a related class of compounds. nih.govresearchgate.net Furthermore, catalysts derived from agro-waste, like water extract of orange fruit peel ash (WEOFPA), are being investigated for multicomponent reactions to produce isoxazoles. nih.gov

These strategies aim to make the production of key intermediates like this compound more economical and ecologically responsible, aligning with the core principles of sustainable chemical manufacturing.

| Methodology | Key Advantages | References |

|---|---|---|

| Ultrasonic Irradiation | Accelerated reaction kinetics, reduced energy consumption, improved yields. | mdpi.com |

| Microwave-Assisted Synthesis | Shorter reaction times, excellent yields, environmentally friendly. | bohrium.comnih.gov |

| Solvent-Free Synthesis | Reduced waste, enhanced reaction rates, easier work-up. | nih.gov |

| Sustainable Catalysts (e.g., Calcium, Agro-waste) | Use of benign and renewable resources, reduced toxicity. | nih.govnih.gov |

Exploration of New Therapeutic Avenues Beyond Current Applications

While derivatives of this compound are noted for their potent activity as FMS-like tyrosine kinase-3 (FLT3) inhibitors in the context of cancer therapy, the versatility of the isoxazole scaffold suggests a much broader therapeutic potential. acs.orgnih.govnih.gov Researchers are actively using this compound as a starting point to explore treatments for a diverse range of diseases. chemimpex.comnih.gov

Emerging therapeutic areas for isoxazole-based compounds include:

Neurological Disorders: The isoxazole ring is a key component of molecules that interact with the central nervous system. lifechemicals.com For instance, it forms the core of agonists for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a critical target for cognitive enhancement and treating neurological conditions like Alzheimer's disease and depression. nih.gov this compound is specifically identified as a key intermediate for developing drugs that target neurological disorders. chemimpex.com

Antimicrobial Agents: The isoxazole moiety is present in several commercially available antibacterial drugs, such as sulfamethoxazole (B1682508) and cloxacillin (B1194729). nih.govrsc.org The functional amine of this compound provides a convenient handle for creating new libraries of compounds to be screened for activity against resistant bacterial and fungal strains.

Anti-inflammatory and Immunomodulatory Drugs: Leflunomide, an isoxazole-based drug, is used to treat rheumatoid arthritis. wikipedia.org This precedent encourages the exploration of novel derivatives of this compound for their potential to modulate inflammatory pathways and treat autoimmune diseases.

Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block in the formulation of agrochemicals, such as herbicides and crop growth regulators, highlighting its utility in agriculture. chemimpex.com

The ability to readily functionalize the amine group allows for the systematic modification of the core structure, enabling medicinal chemists to fine-tune the pharmacological properties for various biological targets.

Advanced Material Development and Functionalization

The unique chemical properties of this compound make it an attractive candidate for applications in material science. chemimpex.com The combination of a stable heterocyclic ring, a bulky lipophilic group, and a reactive primary amine allows for its incorporation into polymers and other materials to impart specific functions.

Future research in this area is focused on:

High-Performance Polymers: The primary amine group can act as a monomer or a curing agent in polymerization reactions. It can be incorporated into polymer backbones like polyimides or polyamides, or used in the formulation of epoxy resins. The rigid isoxazole ring and the bulky tert-butyl group could enhance the thermal stability, mechanical strength, and solubility of the resulting polymers. chemimpex.com